molecular formula C21H26O7 B200966 5'-Methoxylariciresinol CAS No. 105256-12-0

5'-Methoxylariciresinol

Cat. No.: B200966
CAS No.: 105256-12-0
M. Wt: 390.4 g/mol
InChI Key: CRMXIJILTLLGMR-VFCRVFHLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5'-Methoxylariciresinol (CAS 105256-12-0) is a natural lignan compound of significant interest in phytochemical and pharmacological research. This compound has been isolated from various plant sources, including the callus cultures of Stellera chamaejasme and, more recently, from the stems of Cinnamomum tenuifolium . Its molecular formula is C21H26O7, with an average molecular weight of 390.43 g/mol . As a lignan, this compound is part of a class of compounds widely studied for their diverse biological activities. Researchers value this compound for investigating the chemical ecology of plants and for exploring potential bioactive properties. The compound's presence in multiple plant species underscores its relevance in the study of plant-based natural products . It is supplied as a solid powder that is soluble in common organic solvents, including DMSO, chloroform, and acetone . APPLICATIONS AND RESEARCH VALUE: • Phytochemical Research: this compound serves as a key chemical marker in the study and quality control of medicinal plants. It has been identified as a constituent of classic herbal formulations studied for inflammatory skin conditions . • Bioactivity Exploration: Lignans as a chemical class are known for a broad spectrum of biological activities, making them valuable leads for scientific investigation in areas such as anti-inflammatory and antiviral research . HANDLING AND STORAGE: For optimal stability, this product should be stored desiccated at -20°C. Stock solutions are recommended to be prepared fresh, though they may be stored for several months below -20°C if necessary . INTENDED USE: This product is provided For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals. RUO products are essential tools for basic and applied research, allowing for cost-effective and flexible experimentation during the development of new treatments and analytical methods . They are not subject to the stringent regulatory controls required for clinical diagnostics or therapeutics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2S,3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O7/c1-25-17-7-12(4-5-16(17)23)6-14-11-28-21(15(14)10-22)13-8-18(26-2)20(24)19(9-13)27-3/h4-5,7-9,14-15,21-24H,6,10-11H2,1-3H3/t14-,15-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRMXIJILTLLGMR-VFCRVFHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C(C(CO2)CC3=CC(=C(C=C3)O)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H]([C@H](CO2)CC3=CC(=C(C=C3)O)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20909400
Record name 4-{4-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl}-2,6-dimethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20909400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105256-12-0
Record name (+-)-5'-Methoxylariciresinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105256120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-{4-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl}-2,6-dimethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20909400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Metabolic Pathways of 5 Methoxylariciresinol

Precursors and Intermediate Stages within the Phenylpropanoid Pathway

The biosynthesis of lignans (B1203133), including 5'-Methoxylariciresinol, is a multistep process that begins with the shikimic acid pathway. nih.gov This pathway provides the aromatic amino acids phenylalanine and, in some plants, tyrosine, which are the fundamental building blocks for phenylpropanoids. nih.govplos.org

The core phenylpropanoid pathway involves a series of enzymatic reactions that convert phenylalanine into monolignols, the direct precursors to lignans. plos.orgmdpi.com The key stages are:

Formation of Cinnamic Acid : The pathway is initiated by the enzyme phenylalanine ammonia-lyase (PAL), which deaminates phenylalanine to produce trans-cinnamic acid. nih.govnih.gov

Hydroxylation and Methylation : Cinnamic acid undergoes a series of hydroxylations and methylations to generate various hydroxycinnamic acids. Cinnamate 4-hydroxylase (C4H) converts cinnamic acid to p-coumaric acid. nih.gov This is followed by further transformations to produce caffeic acid and then ferulic acid. The methylation of caffeic acid to ferulic acid is catalyzed by caffeic acid O-methyltransferase (COMT). nih.gov In some branches of the pathway, 5-hydroxyferulic acid is also produced, which is a key intermediate for the synthesis of syringyl (S) lignin (B12514952) and related compounds. plos.orgnih.gov

Activation to Coenzyme A Esters : The hydroxycinnamic acids, primarily ferulic acid, are activated by 4-coumarate-CoA ligase (4CL) to their corresponding Coenzyme A (CoA) thioesters, such as feruloyl-CoA. nih.govmicrobialcell.com

Reduction to Monolignols : These activated acids are then reduced in a two-step process to form monolignols. The primary monolignol leading to this compound is coniferyl alcohol, derived from feruloyl-CoA. bcerp.org

From coniferyl alcohol, the pathway proceeds to the specific lignan (B3055560) backbone. Two molecules of coniferyl alcohol are coupled to form the first true lignan in this branch, pinoresinol (B1678388). researchgate.net This pinoresinol is then sequentially reduced to produce lariciresinol (B1674508). researchgate.net Lariciresinol is the immediate precursor to this compound, which is formed by the addition of a methoxy (B1213986) group at the 5' position of the aromatic ring. nih.govhmdb.ca

Enzymatic Catalysis in Lignan Formation and Oxidative Dimerization

The conversion of precursors into this compound is orchestrated by several specific classes of enzymes that ensure the correct chemical structure and stereochemistry.

The critical step of lignan formation is the oxidative dimerization of two monolignol units. This reaction is controlled by dirigent proteins (DIRs) , which guide the stereospecific coupling of two coniferyl alcohol radicals to form (+)-pinoresinol. bcerp.orgresearchgate.net Without DIRs, the coupling would result in a racemic mixture of products.

Following the formation of pinoresinol, the pathway continues with reductive steps catalyzed by pinoresinol-lariciresinol reductases (PLRs) . researchgate.netuliege.be These enzymes catalyze the sequential reduction of pinoresinol into lariciresinol. researchgate.nettargetmol.com The final step, the conversion of lariciresinol to this compound, involves a methylation reaction. While the specific enzyme has not been definitively identified, it is catalyzed by an O-methyltransferase (OMT) , which transfers a methyl group to the 5'-hydroxyl group of the lariciresinol backbone. targetmol.com

Lignans in plants often exist as glycosides, which increases their stability and water solubility. nih.gov The attachment of a sugar moiety, such as glucose, is catalyzed by UDP-glycosyltransferases (UGTs) . For instance, this compound 4'-O-β-D-glucopyranoside has been isolated, indicating the action of a UGT on the 4'-hydroxyl group. nih.gov

EnzymeAbbreviationFunction in the PathwayReference
Phenylalanine Ammonia-LyasePALConverts phenylalanine to cinnamic acid. nih.govnih.gov
Cinnamate 4-HydroxylaseC4HHydroxylates cinnamic acid to form p-coumaric acid. nih.govnih.gov
4-Coumarate-CoA Ligase4CLActivates hydroxycinnamic acids to their CoA esters. nih.govmicrobialcell.com
Dirigent ProteinDIRGuides stereospecific coupling of coniferyl alcohol to form pinoresinol. bcerp.orgresearchgate.net
Pinoresinol-Lariciresinol ReductasePLRReduces pinoresinol to lariciresinol. researchgate.netuliege.be
O-MethyltransferaseOMTCatalyzes the methylation of lariciresinol to form this compound. targetmol.com
UDP-GlycosyltransferaseUGTGlycosylates lignans to form lignan glycosides. nih.gov

Regulation of Lignan Production and Accumulation in Plant Systems

The production of lignans is tightly regulated within plants, responding to developmental cues and environmental stresses. This regulation occurs primarily at the genetic level, controlling the expression of the biosynthetic enzymes.

Transcriptional Regulation: The expression of genes encoding key enzymes like PAL, PLR, and DIR is a major control point. researchgate.netuliege.be Transcription factors, such as MYB proteins, have been shown to regulate genes in the phenylpropanoid and lignin pathways, which share common precursors with lignans. researchgate.netelifesciences.org

Signaling Molecules and Elicitors: Lignan biosynthesis can be induced by various internal and external signals. Plant defense signaling molecules, including hydrogen peroxide (H₂O₂) and nitric oxide (NO), can trigger increased expression of PAL and PLR genes. uliege.be External stimuli, known as elicitors (e.g., chitosan (B1678972) from fungal cell walls), can also significantly boost the expression of DIR, PLR, and UGT genes, leading to higher accumulation of lignans. researchgate.net This response is part of the plant's defense mechanism against pathogens and herbivores. bcerp.org Environmental factors such as light and nutrient availability also play a role in modulating lignan production. bcerp.org

Biotransformation and Microbial Metabolism of this compound and Related Lignans

When plant lignans are consumed by mammals, they undergo extensive biotransformation by the intestinal microbiota. researchgate.net This microbial metabolism is crucial as it converts the plant lignans into so-called "mammalian lignans," which have their own distinct biological activities.

The gut microbiome plays an indispensable role in the metabolism of dietary lignans. plos.orgnih.gov Plant lignans like pinoresinol, lariciresinol, and secoisolariciresinol (B192356) are precursors to the main mammalian lignans, enterodiol (B191174) and enterolactone. bcerp.org The conversion process involves several key bacterial enzymatic reactions:

Deglycosylation : If the plant lignan is in a glycoside form (e.g., attached to a sugar), the first step is the cleavage of the sugar molecule by bacterial β-glycosidases. researchgate.net

Demethylation and Dehydroxylation : The lignan core then undergoes demethylation and dehydroxylation. nih.govresearchgate.net Specific gut bacteria, such as Clostridium and Butyribacterium species, have been implicated in these reactions. researchgate.net

For lariciresinol, the parent compound of this compound, it is known to be converted by gut bacteria into enterodiol and then enterolactone. bcerp.org Enterodiol can be oxidized to enterolactone, a conversion that is not reversible. bcerp.org These mammalian lignans are absorbed from the gut, enter the bloodstream, and are eventually excreted in the urine. nih.govbcerp.org

Research into lignan metabolism continues to uncover the complexity of the pathways and identify new intermediate compounds. While the specific metabolic fate of this compound has not been detailed as extensively as that of more common lignans like secoisolariciresinol, its structural similarity to lariciresinol allows for a predicted pathway.

The conversion of this compound by gut microbiota likely begins with demethylation at the 5' position to yield its precursor, lariciresinol. Following this initial step, lariciresinol enters the established metabolic cascade: it is first dehydroxylated to form enterodiol, which is then oxidized to produce enterolactone.

Studies on the metabolism of other dietary lignans, such as secoisolariciresinol diglycoside (SDG) from flaxseed, have successfully identified novel biotransformation intermediates. These include metabolites related to anhydrosecoisolariciresinol (B1631141) (AHS), demonstrating that the microbial conversion process is intricate and can involve intermediates beyond the main pathway to enterodiol and enterolactone. The identification of such metabolites is critical for understanding the full biological impact of dietary lignans.

Precursor LignanKey Microbial ReactionsPrimary Mammalian Lignan MetabolitesReference
This compound (and its glycosides)Deglycosylation, Demethylation, Dehydroxylation, OxidationLariciresinol, Enterodiol (END), Enterolactone (ENL) bcerp.orgresearchgate.net
LariciresinolDehydroxylation, OxidationEnterodiol (END), Enterolactone (ENL) bcerp.org
PinoresinolReduction, Dehydroxylation, OxidationLariciresinol, Enterodiol (END), Enterolactone (ENL) bcerp.org
SecoisolariciresinolDehydroxylation, OxidationEnterodiol (END), Enterolactone (ENL) bcerp.org
MatairesinolDemethylation, DehydroxylationEnterolactone (ENL) bcerp.orguliege.be

Investigations into the Biological Activities of 5 Methoxylariciresinol and Cognate Lignans

Mechanisms of Antioxidant Activity

Lignans (B1203133), including 5'-methoxylariciresinol, are noted for their potential health benefits, which are largely attributed to their antioxidant properties. ontosight.ai These compounds can protect cells from the damaging effects of free radicals, which are unstable molecules generated during normal metabolism and in response to environmental insults. ontosight.aifrontiersin.org An imbalance between free radicals and the body's ability to counteract them leads to oxidative stress, a condition implicated in the development of numerous chronic diseases. healthbooktimes.orgwikipedia.org

This compound and related lignans exhibit significant free radical scavenging activity. ontosight.ai Free radicals, such as hydroxyl radicals (OH•) and superoxide (B77818) anions (O2•−), are highly reactive and can cause widespread damage to cellular components, including lipids, proteins, and DNA. healthbooktimes.orgnih.govnih.gov The ability of these lignans to neutralize free radicals helps to mitigate oxidative damage. ontosight.ainih.gov For instance, studies have shown that certain phenolic compounds can effectively scavenge various free radicals, thereby preventing the initiation of lipid peroxidation, a process that damages cell membranes. nih.govscirp.org

The protective effects of these compounds extend to shielding cellular structures from oxidative stress. nih.gov Oxidative damage to proteins can impair their function, while damage to DNA can lead to mutations and contribute to disease development. wikipedia.orgmdpi.com By scavenging free radicals, lignans help maintain the integrity and function of these vital cellular components. ontosight.ai

The antioxidant capacity of lignans like this compound is intrinsically linked to their chemical structure. nih.govresearchgate.net Key features that contribute to their efficacy include the presence of phenolic hydroxyl (-OH) groups and methoxy (B1213986) (-OCH3) substitutions on their aromatic rings. nih.govmdpi.com

Phenolic hydroxyl groups are crucial for antioxidant activity as they can donate a hydrogen atom to a free radical, thereby neutralizing it and forming a more stable radical on the antioxidant molecule itself. nih.govmdpi.com The presence of multiple hydroxyl groups often enhances this activity. mdpi.com For example, compounds with two or more hydroxyl groups generally exhibit stronger antioxidant potential than those with a single hydroxyl group. nih.govmdpi.com The position of these hydroxyl groups on the aromatic ring also plays a significant role in determining their radical scavenging potential. mdpi.comresearchgate.net

Methoxy groups, while not as directly involved in hydrogen donation as hydroxyl groups, can influence the antioxidant activity by affecting the electron density of the aromatic ring. researchgate.netmdpi.com This can modulate the bond dissociation energy of the phenolic OH bond, making it easier to donate a hydrogen atom and thus enhancing the antioxidant effect. nih.gov The conjugated aromatic system of these molecules allows for the effective stabilization of the resulting radical, further contributing to their antioxidant prowess. nih.gov

Free Radical Scavenging Capabilities and Protection Against Oxidative Damage

Anti-inflammatory Modulatory Effects

In addition to their antioxidant properties, this compound and similar lignans have demonstrated potential anti-inflammatory effects. ontosight.ai Inflammation is a natural biological response to harmful stimuli, but chronic or excessive inflammation can contribute to a variety of diseases. plos.org

Research has shown that certain lignans and other natural compounds can inhibit the production of key pro-inflammatory mediators. nih.govmdpi.comnih.gov These mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), are produced by immune cells like macrophages in response to inflammatory stimuli such as lipopolysaccharide (LPS), a component of gram-negative bacteria. plos.orgthermofisher.com

Overproduction of NO, synthesized by inducible nitric oxide synthase (iNOS), can lead to tissue damage. plos.orgmdpi.com Similarly, excessive levels of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 play a central role in the inflammatory cascade. mdpi.comthermofisher.commdpi.com Studies have demonstrated that some natural compounds can significantly suppress the production of these molecules in LPS-stimulated macrophages, suggesting a mechanism for their anti-inflammatory action. plos.orgnih.govnih.gov For instance, some compounds have been found to effectively reduce the secretion of IL-1β and IL-6, while having a lesser effect on TNF-α. nih.gov

The anti-inflammatory effects of these lignans are often mediated through the modulation of specific cellular signaling pathways. frontiersin.orgmdpi.com When macrophages are stimulated by LPS, a cascade of intracellular events is triggered, leading to the activation of transcription factors like nuclear factor-kappa B (NF-κB). plos.orgfrontiersin.orgnih.gov Activated NF-κB then moves to the nucleus and promotes the expression of genes encoding pro-inflammatory mediators. plos.orgfrontiersin.org

Inhibition of Pro-inflammatory Mediator Production (e.g., nitric oxide, TNF-α, IL-1β, IL-6)

Preclinical Anticancer Potential and Associated Mechanisms

Lignans, including this compound, have been investigated for their potential anticancer properties in preclinical studies. ontosight.ai Natural products and their derivatives have historically been a significant source of anticancer agents. explorationpub.com

The potential anticancer effects of these compounds are thought to be mediated through various mechanisms. nih.govmdpi.comfrontiersin.org One key mechanism is the induction of apoptosis, or programmed cell death, in cancer cells. mdpi.comfrontiersin.org By triggering this process, these compounds can help eliminate malignant cells. mdpi.com

Another important aspect of their anticancer potential is their ability to modulate signaling pathways involved in cell proliferation and survival. nih.govfrontiersin.org For example, some flavonoids have been shown to inhibit protein kinases that are crucial for cancer cell growth. nih.gov Furthermore, these compounds may interfere with the metabolism of carcinogens by modulating the activity of phase I and phase II enzymes, thereby preventing the activation of cancer-causing substances. nih.gov Some natural compounds have also been observed to inhibit the growth of cancer cells by arresting the cell cycle and regulating the expression of genes involved in cell survival and death. nih.gov

Interactive Data Table: Biological Activities of Lignans and Related Compounds

Compound ClassBiological ActivityKey MechanismsResearch Findings
Lignans AntioxidantFree radical scavenging, protection against oxidative damage. ontosight.ainih.govnih.govExhibit significant capacity to neutralize various free radicals. ontosight.ai
Anti-inflammatoryInhibition of pro-inflammatory mediators (NO, TNF-α, IL-1β, IL-6). nih.govmdpi.comnih.govSuppress the production of key inflammatory molecules in cellular models. nih.govnih.gov
Anticancer (Preclinical)Induction of apoptosis, modulation of cell signaling pathways. nih.govmdpi.comfrontiersin.orgShow potential to inhibit cancer cell growth in laboratory studies. nih.govfrontiersin.org
Flavonoids AntioxidantDonation of hydrogen atoms from phenolic hydroxyl groups. nih.govmdpi.comStructure, particularly hydroxylation pattern, determines antioxidant efficacy. mdpi.comresearchgate.net
Anticancer (Preclinical)Inhibition of protein kinases, modulation of carcinogen metabolism. nih.govCan interfere with pathways essential for cancer cell proliferation. nih.gov

In Vitro Cytotoxicity and Antiproliferative Effects on Cancer Cell Lines

The potential of lignans, including this compound and its relatives, as anticancer agents has been explored through their cytotoxic and antiproliferative effects on various cancer cell lines. Research has demonstrated that certain lignans can inhibit the growth of cancer cells, with their efficacy often depending on the specific chemical structure of the lignan (B3055560) and the type of cancer cell being targeted. ontosight.aiacgpubs.org

For instance, studies on lignans isolated from Litsea cubeba have shown notable activity against several human cancer cell lines. Specifically, 7',9-epoxy-lignans bearing feruloyl or cinnamoyl groups displayed cytotoxicity against the human lung cancer cell line NCI-H1650, with IC50 values below 20 μM. acgpubs.org In the same vein, dibenzylbutyrolactone lignans were found to be cytotoxic to HCT-116 (colon cancer) and A2780 (ovarian cancer) cell lines, with IC50 values ranging from 0.28 to 18.47 μM. acgpubs.org The presence of a feruloyl or cinnamoyl moiety at specific positions within the lignan structure appears to be a significant factor in their cytotoxic capabilities. acgpubs.org

The antiproliferative activity of lignans is not limited to these examples. Various lignans have been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation in a dose- and time-dependent manner in different cancer cell lines, including those of the breast, prostate, and colon. medchemexpress.comajol.info The mechanisms underlying these effects can involve the regulation of key proteins involved in cell survival and death, such as the Bcl-2 family of proteins. medchemexpress.com

It is important to note that the effectiveness of these compounds can be influenced by the assay used to measure cell viability. For example, studies with green tea polyphenols have shown that assays like MTT and MTS can sometimes underestimate the antiproliferative effects compared to methods that directly quantify ATP or DNA. plos.org

Table 1: In Vitro Cytotoxicity of Lignans on Various Cancer Cell Lines

Lignan Type Cancer Cell Line Activity IC50 Value Source
7',9-epoxy-lignans NCI-H1650 (Lung) Cytotoxic < 20 μM acgpubs.org
Dibenzylbutyrolactone lignans HCT-116 (Colon) Cytotoxic 0.28 - 18.47 μM acgpubs.org
Dibenzylbutyrolactone lignans A2780 (Ovarian) Cytotoxic 0.28 - 18.47 μM acgpubs.org
Lariciresinol (B1674508) HepG2 (Liver) Induces apoptosis Not specified medchemexpress.com
Lariciresinol SKBr3 (Breast) Decreases cell growth, survival, proliferation; increases apoptosis Not specified medchemexpress.com

Modulation of Tumorigenic Processes in In Vivo Animal Models

The anticancer potential of lignans extends to in vivo animal models, where they have been shown to modulate various processes critical for tumor development and progression. These processes include tumor growth inhibition, modulation of angiogenesis, induction of apoptosis, and interaction with hormone receptors.

Tumor Growth Inhibition: Dietary administration of the lignan lariciresinol has been shown to attenuate the growth of mammary tumors. clinisciences.com This has been observed in models using human MCF-7 breast cancer xenografts and in carcinogen-induced mammary tumors in rats. clinisciences.com The inhibition of tumor growth is a key indicator of the potential therapeutic value of these compounds.

Angiogenesis Modulation: Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis, supplying tumors with necessary nutrients and oxygen. oaepublish.commdpi.com Several studies have indicated that lignans can modulate this process. For instance, dietary lariciresinol has been found to reduce blood vessel density in human MCF-7 breast cancer xenografts. clinisciences.com The modulation of angiogenesis can occur through various signaling pathways, including those involving vascular endothelial growth factor (VEGF) and angiopoietins. oaepublish.comfrontiersin.orgmdpi.com The transforming growth factor-beta (TGF-β) signaling pathway is another important regulator of angiogenesis. oaepublish.com

Apoptosis Induction: In addition to inhibiting growth, some lignans can induce apoptosis, or programmed cell death, within tumors. For example, lariciresinol has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, thereby promoting cancer cell death. medchemexpress.com

Estrogen Receptor Beta Expression: The hormonal environment, particularly the action of estrogens and their receptors, plays a significant role in the development of certain cancers, such as breast cancer. Lignans, being phytoestrogens, can interact with estrogen receptors (ERs), including ERβ. ontosight.aibiosynth.com The expression of ERβ has been implicated in the regulation of prostate cell growth. Increased expression of ERβ has been noted in various studies, suggesting a potential mechanism through which lignans may exert their effects in hormone-sensitive cancers. biocrick.com

Table 2: Effects of Lignans on Tumorigenic Processes in In Vivo Models

Lignan Animal Model Effect Key Findings Source
Lariciresinol Human MCF-7 breast cancer xenografts Tumor growth inhibition Attenuated mammary tumor growth clinisciences.com
Lariciresinol Carcinogen-induced mammary tumors in rats Tumor growth inhibition Attenuated mammary tumor growth clinisciences.com
Lariciresinol Human MCF-7 breast cancer xenografts Angiogenesis modulation Reduced blood vessel density clinisciences.com
Lariciresinol Not specified Apoptosis induction Upregulated Bax, downregulated Bcl-2 medchemexpress.com
Not specified Not specified Estrogen receptor modulation Increased ERβ expression has been observed biocrick.com

Other Emerging Biological Research Directions

Beyond their anticancer properties, lignans are being investigated for a range of other biological activities, highlighting their potential in various fields of health research.

Modulation of Hormone-Related Biological Activities

Lignans, including this compound, are classified as phytoestrogens, which are plant-derived compounds that can exert estrogen-like or anti-estrogenic effects in the body. ontosight.ai This ability to modulate estrogenic activity suggests their potential relevance in hormone-sensitive conditions. biosynth.com The interaction of lignans with estrogen receptors (ERα and ERβ) is a key aspect of this activity. nih.govdovepress.com The binding of these compounds to estrogen receptors can trigger or block cellular responses that are normally regulated by endogenous estrogens. mdpi.comfrontiersin.org This has led to research into their potential role in conditions where hormonal balance is a factor.

Antifungal Properties (based on lariciresinol)

Research has revealed that the lignan lariciresinol possesses significant antifungal properties. clinisciences.comnih.gov It has demonstrated potent activity against several human pathogenic fungal strains. nih.govresearchgate.net The primary mechanism of its antifungal action appears to be the disruption of the fungal plasma membrane, leading to increased membrane permeability and ultimately, cell death. clinisciences.comnih.govresearchgate.net Studies have shown that lariciresinol can achieve this without causing hemolytic effects on human red blood cells, suggesting a degree of selectivity. clinisciences.comnih.gov This makes lariciresinol a candidate for the development of new antifungal agents for treating infectious diseases in humans. nih.govebi.ac.uk

Table 3: Antifungal Activity of Lariciresinol

Fungal Strain Activity Mechanism of Action Source
Candida albicans Fungicidal Disrupts fungal plasma membrane, induces membrane permeabilization nih.govresearchgate.net
T. beigelii Antifungal Not specified medchemexpress.com
M. furfur Antifungal Not specified medchemexpress.com

Perspectives in Antiviral Research for Lignans

The diverse pharmacological properties of lignans also extend to antiviral activity. mdpi.comrsc.org A wide array of lignans have been identified with the ability to inhibit various viruses. nih.govresearchgate.net The structural diversity of lignans allows for a broad range of interactions with viral and host cell components. mdpi.comresearchgate.net

Mechanisms of antiviral action for different lignans include the inhibition of key viral enzymes such as reverse transcriptase and integrase, as well as interference with host cell proteins like tubulin and topoisomerase that are essential for viral replication. mdpi.com Some lignans, like podophyllotoxin (B1678966) and its derivatives, have already been developed into clinically used antiviral drugs for treating conditions such as venereal warts. mdpi.comresearchgate.net The ongoing discovery of new lignans with unique structures continues to fuel research into their potential as novel antiviral agents against a variety of viral pathogens, including HIV, hepatitis B virus (HBV), and herpes simplex virus (HSV). mdpi.comnih.govresearchgate.net

Structure Activity Relationship Sar Analysis of 5 Methoxylariciresinol and Analogues

Identification of Key Functional Groups and Substituents Influencing Biological Efficacy

The biological activities of lignans (B1203133) like 5'-Methoxylariciresinol are significantly influenced by the presence and position of key functional groups. Research has shown that hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups are critical determinants of the biological efficacy of these compounds.

For instance, in a broad study of flavonoid compounds, which share some structural motifs with lignans, the presence of hydroxyl groups at positions C3' and C5' of the B ring and a methoxy group at the C7 position of the A ring were found to be vital for neuroprotective, antioxidant, and anti-inflammatory activities. mdpi.com This suggests that the arrangement of these oxygen-containing functional groups on the aromatic rings is a key factor in their interaction with biological targets.

Influence of Substitution Patterns on Bioactivity (e.g., methoxy, hydroxyl groups)

The pattern of methoxy and hydroxyl group substitution on the aromatic rings of this compound and its analogues plays a crucial role in modulating their bioactivity. The interplay between the number and position of these groups can significantly enhance or diminish the compound's effectiveness.

Studies on flavonoids have demonstrated that the number and position of hydroxyl or methoxy substitutions at the C5 and C7 positions of the A ring, and the C4' position of the B ring are vital in determining neuro-differentiating and synaptogenic activities. mdpi.com Specifically, the presence of a methoxy group at the C7 position has been shown to enhance anti-inflammatory activity. mdpi.com Furthermore, the substitution of hydroxyl groups on both the A and B rings is associated with higher neurodifferentiation activity. mdpi.com

In the context of lignans, the presence of syringyl moieties, which contain two methoxy groups on the aromatic ring, is a characteristic feature in some plant species. dokumen.pub The specific arrangement of these methoxy groups, as seen in this compound, contributes to its unique biological profile. The subtle balance between lipophilicity and hydrogen-bonding capacity, governed by the ratio and placement of methoxy and hydroxyl groups, is a key determinant of a compound's ability to interact with biological macromolecules and elicit a response.

Stereochemical Considerations in Determining Biological Activity and Selectivity (e.g., chirality)

Stereochemistry, particularly the chirality of a molecule, is a fundamental factor in determining its biological activity and selectivity. Chiral molecules, like this compound, exist as enantiomers, which are non-superimposable mirror images. These enantiomers can exhibit significantly different pharmacological, metabolic, and toxicological profiles because biological systems, such as enzyme active sites and receptors, are themselves chiral. mdpi.com

The interaction between a chiral drug and its biological target is a three-dimensional phenomenon. libretexts.org Consequently, only one enantiomer may fit correctly into the binding site and elicit the desired response, while the other enantiomer (the distomer) may be less active, inactive, or even cause unwanted side effects. mdpi.com The enantiomer responsible for the desired biological activity is referred to as the eutomer. mdpi.com

The absolute configuration of chiral centers in a molecule can be a critical condition for its bioactivity. usda.gov For many chiral drugs, the therapeutic effect is attributable to a single enantiomer. nih.gov Therefore, understanding the stereochemistry of this compound and its analogues is crucial for elucidating their mechanism of action and for the rational design of more potent and selective therapeutic agents. The specific spatial arrangement of the substituents, dictated by the chiral centers, governs the molecule's ability to interact optimally with its biological target.

Computational and In Silico Approaches for SAR Elucidation and Predictive Modeling

Computational and in silico methods are increasingly valuable tools for elucidating the structure-activity relationships of bioactive compounds and for predictive modeling. These approaches can significantly reduce the time and cost associated with drug discovery by prioritizing the synthesis and testing of the most promising candidates. peerj.com

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to identify and quantify the physicochemical properties of a drug and correlate them with its biological activity. spu.edu.sy By developing mathematical equations that describe these relationships, QSAR can predict the activity of novel analogues before they are synthesized. spu.edu.sy This allows medicinal chemists to focus their efforts on compounds with a higher probability of success.

Molecular docking is another powerful in silico tool that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This technique can provide insights into the binding mode and affinity of a compound, helping to explain the observed biological activity at a molecular level. For example, docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of a protein. nih.gov These computational approaches, when used in conjunction with experimental data, provide a comprehensive framework for understanding the SAR of this compound and for guiding the design of new, more potent analogues.

Pharmacophore Modeling for Rational Design of Bioactive Compounds

Pharmacophore modeling is a crucial computational technique used in the rational design of bioactive compounds. A pharmacophore represents the three-dimensional arrangement of essential molecular features that are necessary for a molecule to be recognized by a biological target and to elicit a specific biological response. peerj.com These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

The process of pharmacophore modeling can be either ligand-based or structure-based. Ligand-based modeling derives the pharmacophore from a set of known active molecules, while structure-based modeling utilizes the three-dimensional structure of the biological target, often in complex with a ligand. nih.govnih.gov

Once a pharmacophore model is generated and validated, it can be used as a 3D query to screen large compound databases to identify novel molecules that possess the required structural features for activity. mdpi.com This virtual screening approach allows for the rapid identification of potential hit compounds with diverse chemical scaffolds. By understanding the key pharmacophoric features of this compound and its analogues, medicinal chemists can rationally design new compounds with improved potency, selectivity, and pharmacokinetic properties. This approach moves beyond traditional trial-and-error methods and enables a more targeted and efficient drug discovery process. peerj.com

Advanced Research Methodologies and Techniques in 5 Methoxylariciresinol Studies

Sophisticated Analytical Chemistry Techniques for Compound Identification and Quantification

The accurate identification and quantification of 5'-methoxylariciresinol from complex biological matrices rely on a suite of advanced analytical chemistry techniques. These methods provide the necessary sensitivity and specificity to distinguish and measure this specific lignan (B3055560) among a multitude of other related compounds.

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the analysis of this compound. It measures the mass-to-charge ratio (m/z) of ions with high precision, allowing for the determination of the elemental composition of a molecule. bioanalysis-zone.com This capability is critical for distinguishing between compounds with the same nominal mass but different elemental formulas. When coupled with liquid chromatography (LC), which separates compounds in a mixture prior to detection, the resulting LC-MS and LC-MS/MS (tandem mass spectrometry) systems offer unparalleled sensitivity and selectivity for identifying and quantifying specific lignans (B1203133) in complex extracts. mdpi.comnih.govnih.gov

In the context of this compound studies, LC-MS methods are developed to achieve sensitive and reliable quantification. nih.gov These methods often involve straightforward sample preparation, such as protein precipitation, followed by analysis using techniques like multiple reaction monitoring (MRM) for high specificity. nih.gov The use of ultra-high performance liquid chromatography (UHPLC) can further enhance the separation of complex mixtures before the mass spectrometric analysis. nih.gov

Table 1: Key Parameters in LC-MS Analysis

Parameter Description Relevance to this compound Analysis
Mobile Phase A solvent system that moves the sample through the chromatography column. Typically consists of a mixture of water with an acid (like formic acid) and an organic solvent (like acetonitrile). mdpi.com The gradient and composition are optimized to achieve the best separation of this compound from other lignans and matrix components.
Stationary Phase The material packed in the chromatography column that interacts with the sample components. C18 columns are commonly used for separating lignans. mdpi.com The choice of stationary phase is crucial for retaining and separating this compound based on its polarity.
Ionization Source The component that converts the separated molecules into ions for mass analysis. Electrospray ionization (ESI) is frequently used for lignan analysis. ESI is a soft ionization technique suitable for analyzing thermally labile molecules like this compound without causing degradation.

| Mass Analyzer | The part of the mass spectrometer that separates ions based on their m/z ratio. High-resolution analyzers like Time-of-Flight (TOF) or Orbitrap are used for accurate mass measurements. spectroscopyonline.com | High resolution is essential to confirm the elemental formula of this compound and differentiate it from isomers. spectroscopyonline.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including this compound. nanoqam.ca By observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships. vanderbilt.edursc.org

For this compound, NMR data is used to:

Confirm the carbon skeleton and the positions of substituents: The chemical shifts (δ) of proton and carbon signals reveal the electronic environment of each nucleus, allowing for the assignment of each atom within the molecule. libretexts.org

Determine the stereochemistry: Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can establish the relative stereochemistry of chiral centers in the molecule, which is crucial for defining its three-dimensional structure.

Provide quantitative information: Quantitative NMR (qNMR) can be used to determine the concentration of this compound in a sample with high accuracy and precision, as the signal intensity is directly proportional to the number of nuclei. mdpi.com

Table 2: Representative NMR Data for Lignan-Type Structures

Nucleus Typical Chemical Shift Range (ppm) for Lignans Information Provided
¹H (Proton) 0.5 - 10.0 Reveals the different types of protons and their neighboring atoms through spin-spin coupling patterns (splitting). rsc.org
¹³C (Carbon-13) 10 - 220 Indicates the types of carbon atoms (aliphatic, aromatic, carbonyl, etc.) present in the molecule.

| 2D NMR (COSY, HSQC, HMBC) | Correlation Maps | Establishes the connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), providing a complete picture of the molecular framework. |

Advanced Chromatographic Separation Techniques

Before detailed analysis by MS or NMR, this compound often needs to be isolated and purified from its natural source. Advanced chromatographic techniques are employed for this purpose, taking advantage of the compound's specific physicochemical properties. nih.govjournalagent.com

These techniques include:

Column Chromatography: A fundamental technique where the sample is passed through a column packed with a solid adsorbent (stationary phase), and components are separated based on their differential adsorption. journalagent.com

Thin-Layer Chromatography (TLC): Used for rapid qualitative analysis and for optimizing separation conditions for column chromatography. uomustansiriyah.edu.iq

High-Performance Liquid Chromatography (HPLC): A high-resolution version of column chromatography that uses high pressure to force the solvent through the column, leading to faster and more efficient separations. nih.govjournalagent.com It is a cornerstone for both analytical and preparative-scale purification of lignans. metwarebio.com

Preparative HPLC: Used to isolate larger quantities of pure this compound for further biological testing or as a reference standard.

The choice of chromatographic method and conditions, such as the solvent system (mobile phase) and the adsorbent material (stationary phase), is critical for achieving successful separation. metwarebio.comchromatographyonline.com

Modern Biotechnological Approaches in Lignan Biosynthesis

Understanding and manipulating the biosynthetic pathway of lignans like this compound is a key area of modern biotechnology. These approaches aim to enhance the production of these valuable compounds in a sustainable and controlled manner.

Enzyme Engineering and Directed Evolution for Catalytic Optimization

The biosynthesis of lignans involves a series of enzymatic reactions. nih.gov Key enzymes in this pathway, such as pinoresinol-lariciresinol reductases (PLRs) and dirigent proteins, play a crucial role in determining the final structure and stereochemistry of the lignan products. arkat-usa.orgnih.gov

Enzyme engineering and directed evolution are powerful techniques used to improve the catalytic properties of these enzymes. By introducing specific mutations into the enzyme's genetic code, scientists can create variants with enhanced activity, altered substrate specificity, or improved stability. This can lead to an increased production of a desired lignan, such as this compound.

Synthetic Biology and Metabolic Engineering Strategies for Heterologous Production

Synthetic biology and metabolic engineering offer promising strategies for the large-scale production of this compound. frontiersin.org This involves introducing the genes responsible for its biosynthesis into a heterologous host organism, such as a microbe (like yeast or E. coli) or a plant cell culture. ebi.ac.uk

The key steps in this process include:

Identification of Biosynthetic Genes: Identifying all the genes encoding the enzymes required to convert a simple precursor into this compound.

Pathway Reconstruction: Assembling these genes into a functional metabolic pathway within the chosen host organism.

Optimization of Production: Fine-tuning the expression of the introduced genes and optimizing the metabolic fluxes within the host to maximize the yield of the target compound.

These strategies can provide a sustainable and economically viable alternative to the extraction of this compound from its natural plant sources, where it is often found in low concentrations. arkat-usa.org

Rigorous In Vitro and In Vivo Model Systems for Bioactivity Assessment

The evaluation of this compound's biological activities relies on a multi-tiered approach, beginning with controlled in vitro experiments to elucidate mechanisms and progressing to in vivo models to assess efficacy in a complex biological system. This progression ensures that promising initial findings are rigorously validated.

Cell-Based Assays for Mechanistic Investigations (e.g., macrophage models, cancer cell lines)

Initial screening and mechanistic studies of this compound are predominantly conducted using established cell-based assays. These in vitro systems offer a controlled environment to investigate the compound's direct effects on specific cellular pathways and functions, particularly in the contexts of inflammation and oncology.

Macrophage Models for Anti-Inflammatory Research

Macrophage cell lines are instrumental in assessing the anti-inflammatory potential of natural compounds. Models using murine macrophage-like cell lines, such as RAW 264.7, and microglial cell lines like BV-2, are standard for this purpose. acgpubs.org In these assays, macrophages are typically stimulated with lipopolysaccharide (LPS) to induce a pro-inflammatory response, characterized by the production of signaling molecules like nitric oxide (NO). acgpubs.org The ability of a test compound to inhibit this LPS-induced NO production serves as a key indicator of its anti-inflammatory activity. While numerous lignans have been evaluated using this system, providing a strong rationale for its application to this compound, specific data on this compound's direct effect on macrophage NO production is an area for further investigation. acgpubs.org The general methodology involves exposing the cells to the compound before or during stimulation with LPS and then quantifying NO levels in the culture medium.

Cancer Cell Lines for Cytotoxicity and Antiproliferative Studies

To explore its potential as an anticancer agent, this compound has been evaluated against various human cancer cell lines. A primary method involves assessing its cytotoxic and antiproliferative effects. In one study, the compound was tested for its impact on the viability of A549 human non-small cell lung carcinoma cells. For comparison, its effect on a non-cancerous cell line, IMR90 human normal lung fibroblasts, was also assessed to determine selectivity. The findings indicated that at a concentration of 20 μM, this compound had only a marginal effect on the viability of both the cancerous A549 cells and the normal IMR90 cells after 48 hours of exposure.

Further research into related lignans, such as lariciresinol (B1674508), has suggested associations with reduced cancer risk and the ability to enhance apoptosis in tumor cells, providing a basis for broader screening of this compound against other cancer cell types, such as breast cancer lines. nih.gov

Model SystemCell LineAssay TypeKey FindingsReference
Human Non-Small Cell Lung CarcinomaA549Cytotoxicity/Cell ViabilityMarginal effect on cell viability at 20 μM concentration after 48 hours. phcogrev.com
Human Normal Lung FibroblastIMR90Cytotoxicity/Cell ViabilityMaintained high viability (over 85%) at 20 μM, suggesting low toxicity to normal cells at this concentration. phcogrev.com
Murine Macrophage ModelsRAW 264.7 / BV-2Nitric Oxide (NO) Production InhibitionEstablished model for testing anti-inflammatory activity of related lignans. acgpubs.org acgpubs.org

Preclinical Animal Models for Efficacy and Mechanistic Validation

Following initial in vitro characterization, preclinical animal models are essential for evaluating a compound's therapeutic efficacy, understanding its pharmacokinetic profile, and validating its mechanism of action within a whole biological system. researchgate.net While extensive in vivo studies focused specifically on this compound are not widely documented, the in vitro data and findings from related compounds strongly suggest the use of well-established animal models for cancer and inflammation.

Models for Anti-Inflammatory Efficacy

Given the evidence that related lignans can modulate inflammatory pathways, standard preclinical models of inflammation would be appropriate for evaluating this compound. acgpubs.orgnih.gov

Carrageenan-Induced Paw Edema: This is a widely used model for acute inflammation. asianjpr.com Typically conducted in rats or mice, inflammation is induced by injecting carrageenan into the paw. The efficacy of an anti-inflammatory agent is determined by its ability to reduce the resulting paw swelling (edema) over several hours, compared to an untreated control group. mdpi.com

Adjuvant-Induced Arthritis (AIA): For chronic inflammation, the AIA model in rats is a standard choice. chondrex.com An injection of Complete Freund's Adjuvant (CFA) induces a systemic arthritic condition. This model is valuable for assessing a compound's potential to treat chronic inflammatory diseases like rheumatoid arthritis. chondrex.com

Models for Anticancer Efficacy

To validate any potential anticancer activity observed in vitro, xenograft models are the primary tool. reactionbiology.comuin-alauddin.ac.id These models involve implanting human cancer cells into immunodeficient mice, which allows the human tumor to grow in a living system.

Cell Line-Derived Xenograft (CDX) Models: Based on the in vitro testing against A549 lung cancer cells, a logical subsequent step is the development of an A549 xenograft model. researchgate.net In this model, A549 cells are injected subcutaneously into immunodeficient mice. Once tumors are established, the mice are treated with the test compound, and its effect on tumor volume and growth rate is monitored over time. nih.gov This approach directly tests whether the compound can inhibit tumor growth in vivo.

Potential Model TypeCondition ModeledTypical Animal UsedPrimary Outcome MeasuresReference
Carrageenan-Induced EdemaAcute InflammationRat/MouseReduction in paw volume/swelling. asianjpr.com
Adjuvant-Induced ArthritisChronic Inflammation / ArthritisRatReduction in paw swelling, arthritis score, inflammatory markers. chondrex.com
A549 XenograftNon-Small Cell Lung CancerImmunodeficient Mouse (e.g., Nude, SCID)Inhibition of tumor growth, reduction in final tumor volume and weight. researchgate.netnih.gov

Future Directions and Uncharted Avenues in 5 Methoxylariciresinol Research

Elucidation of Undiscovered Biosynthetic Pathways and Regulatory Networks

The formation of 5'-methoxylariciresinol is a multi-step process within plants, starting from simpler molecules. While the general shikimate pathway is known to be the starting point for many phenolic compounds, including lignans (B1203133), the specific enzymes and regulatory genes controlling the final steps to this compound are not fully understood. dokumen.pubresearchgate.net

Future research will focus on identifying the specific enzymes, such as reductases and methyltransferases, that are responsible for converting precursor molecules like lariciresinol (B1674508) into this compound. ebi.ac.uk Understanding the genetic and environmental factors that switch these pathways on and off is a key objective. Techniques like genome mining and analysis of transcriptional regulatory networks will be crucial in pinpointing the genes and regulatory elements involved. plos.orgwur.nl The study of how transcription factors such as MYB, bHLH, and WRKY regulate the expression of biosynthetic genes will provide a more complete picture of how plants control the production of this compound. nih.govmdpi.com

Deepening the Understanding of Cellular and Molecular Mechanisms of Action

Preliminary studies suggest that this compound possesses antioxidant properties and may influence hormone-related activities. biosynth.com However, the precise ways it interacts with cells and molecules to produce these effects remain largely unknown. Future investigations will aim to uncover the specific cellular pathways and molecular targets of this compound.

Researchers will explore its effects on signaling pathways, such as those involving p38 MAPK and STAT-5, which are important in cellular communication and response. dokumen.pub The interaction of this compound with cellular membranes and its potential to modulate the activity of specific enzymes and receptors will also be a key area of study. ebi.ac.uk Understanding these mechanisms is fundamental to validating its potential therapeutic applications. biosynth.com

Development of Novel Analogues Through Structural Modification and Semi-synthesis

To enhance the biological activities of this compound or to create derivatives with novel properties, researchers will explore structural modifications. This involves chemically altering the core structure of the molecule to produce new analogues. nih.gov Techniques such as semi-synthesis, which starts with the natural compound and modifies it, will be employed. acgpubs.org

The goal of creating these new molecules is to improve their efficacy for potential applications, for example, by increasing their anti-inflammatory or other biological activities. nih.gov By systematically altering different parts of the this compound molecule, scientists can study how these changes affect its biological function, a process known as establishing structure-activity relationships. acgpubs.org

Integration of Multi-Omics Technologies for Systems-Level Understanding

To gain a comprehensive understanding of this compound, future research will increasingly rely on a multi-omics approach. nih.govnih.gov This involves integrating data from genomics (the study of an organism's complete set of DNA), proteomics (the study of proteins), and metabolomics (the study of metabolites). wikipedia.org

By combining these large-scale datasets, researchers can build a more complete picture of how this compound is produced, how it functions within a plant, and how it might affect other organisms. mdpi.comembopress.org For example, transcriptomics can reveal which genes are active during its biosynthesis, while metabolomics can identify the other molecules that are present at the same time. dokumen.pub This integrated approach can help to identify not only the biosynthetic pathways but also the broader biological networks in which this compound is involved. plos.org

Table 1: Key Multi-Omics Technologies in this compound Research

Omics TechnologyFocus of StudyPotential Insights for this compound Research
Genomics Complete set of DNA (genome)Identification of genes encoding biosynthetic enzymes and regulatory factors. eurofinsgenomics.compeercommunityin.org
Transcriptomics Complete set of RNA transcriptsUnderstanding gene expression patterns related to biosynthesis under different conditions. dokumen.pub
Proteomics Complete set of proteinsIdentifying the specific enzymes (proteins) directly involved in the synthesis and modification of this compound. nih.gov
Metabolomics Complete set of metabolitesProfiling the biochemical changes in a plant that produces this compound and identifying precursor and related molecules. dokumen.pub

Ecological Significance and Role in Plant Defense Mechanisms

The presence of this compound in plants like Stellera chamaejasme and various Cinnamomum species suggests it plays a role in their survival. acgpubs.orgtargetmol.com Lignans and other secondary metabolites are often produced by plants as a defense against herbivores and pathogens. dokumen.pub

Future ecological studies will investigate the specific functions of this compound in plant defense. This could involve studying its effects on insects, fungi, or bacteria that interact with the plant. Research will aim to determine if the compound acts as a deterrent, a toxin, or has other protective functions for the plant. ljmu.ac.uk Understanding its ecological role is crucial for appreciating its importance in natural ecosystems.

Potential Applications in Bio-Based Industries and Sustainable Production Systems

The unique chemical structure and biological activities of this compound open up possibilities for its use in various bio-based industries. Its antioxidant properties, for instance, could be of interest to the cosmetic and food industries. biosynth.com

A significant area of future research will be the development of sustainable methods for producing this compound. This could involve optimizing its extraction from plant sources or exploring biotechnological production methods using microorganisms or plant cell cultures. dokumen.pubbiocrick.com The goal is to establish environmentally friendly and economically viable production systems to harness the potential of this compound. rsc.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard methods for verifying the identity and purity of 5'-Methoxylariciresinol in laboratory settings?

  • Methodology : Use High-Performance Liquid Chromatography (HPLC) to confirm purity (≥95%) and compare retention times with reference standards. Structural elucidation requires nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) and mass spectrometry (MS) to validate the molecular formula (C21H26O7) . Physical properties such as boiling point (587.5°C) and density (1.26 g/cm³) should align with literature data .

Q. Which natural sources are documented for isolating this compound, and what extraction techniques are recommended?

  • Sources : The compound is isolated from Rubia yunnanensis roots and Asarum species (e.g., A. heterotropoides, A. sieboldii) .
  • Extraction : Ethanol or methanol-based solvent extraction, followed by column chromatography (e.g., silica gel, Sephadex LH-20) for purification. Polar solvents are preferred due to the compound’s phenolic hydroxyl groups .

Q. What analytical techniques are suitable for quantifying this compound in complex biological matrices?

  • Approach : Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high sensitivity for pharmacokinetic studies. UV-Vis spectroscopy (at λmax ~280 nm) is cost-effective for routine quantification in plant extracts .

Advanced Research Questions

Q. How can researchers design experiments to investigate the anti-inflammatory mechanism of this compound?

  • Experimental Design :

In vitro : Use LPS-activated mouse peritoneal macrophages to measure nitric oxide (NO) inhibition (IC50 = 78 μmol/L; control = L-NMMA, IC50 = 57 μmol/L). Include dose-response curves and Western blotting to assess iNOS and COX-2 expression .

In vivo : Employ murine models (e.g., carrageenan-induced paw edema) to evaluate dose-dependent anti-inflammatory effects. Pair with cytokine profiling (ELISA for TNF-α, IL-6) .

Q. How should contradictions in pharmacological data (e.g., varying IC50 values across studies) be addressed?

  • Resolution Strategy :

  • Standardization : Ensure consistent cell lines (e.g., RBL-2H3 for β-hexosaminidase release assays) and LPS concentrations in inflammation models .
  • Meta-analysis : Compare solvent systems (e.g., DMSO vs. ethanol) and purity levels (≥95% vs. lower grades) that may affect bioactivity .

Q. What are the challenges in translating in vitro bioactivity of this compound to in vivo or clinical models?

  • Key Considerations :

  • Bioavailability : Assess metabolic stability using liver microsomes and permeability via Caco-2 cell monolayers.
  • Toxicity : Conduct acute toxicity studies in rodents (LD50 determination) and genotoxicity assays (Ames test) .
  • Formulation : Optimize delivery systems (e.g., nanoparticles) to enhance solubility and tissue targeting .

Q. How can researchers validate the structural analogs or derivatives of this compound for enhanced activity?

  • Methodology :

  • SAR Studies : Synthesize analogs with modifications to the methoxy or hydroxyl groups. Test using β-hexosaminidase release inhibition (e.g., 15.4% inhibition at 100 μmol/L in RBL-2H3 cells) .
  • Computational Modeling : Perform molecular docking to predict interactions with targets like NF-κB or MAPK pathways .

Data Presentation & Reproducibility

Q. What guidelines should be followed when presenting structural and pharmacological data in manuscripts?

  • Best Practices :

  • Figures : Avoid overcrowding chemical structures; limit to 2–3 per graphic. Use color schemes to highlight key functional groups .
  • Tables : Include IC50 values, purity data, and statistical significance (e.g., p < 0.01 for β-hexosaminidase assays) .
  • Reproducibility : Detail extraction protocols, solvent ratios, and instrument parameters (e.g., HPLC gradients) in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.